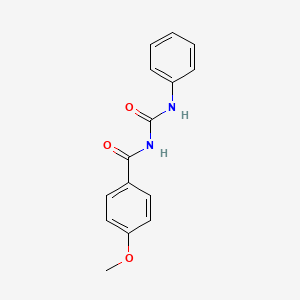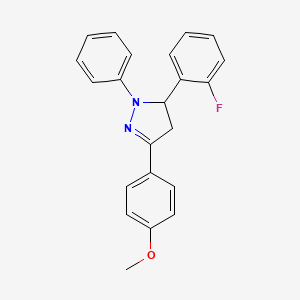![molecular formula C24H23ClN4O3 B5224108 N-BENZYL-5-[4-(2-CHLOROBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE](/img/structure/B5224108.png)
N-BENZYL-5-[4-(2-CHLOROBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-BENZYL-5-[4-(2-CHLOROBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring-like structures that include one or more heteroatoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-5-[4-(2-CHLOROBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE typically involves multiple steps. One common method includes the reaction of benzylamine with chloroacetyl chloride to form 2-chloro-N-benzylacetamide . This intermediate can then be reacted with arylpiperazines to form the desired compound . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are generally scaled-up versions of the laboratory synthesis. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is also common to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
N-BENZYL-5-[4-(2-CHLOROBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases like sodium hydroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.
Aplicaciones Científicas De Investigación
N-BENZYL-5-[4-(2-CHLOROBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antitumor activities. Compounds containing piperazine moieties are known for their anticancer properties.
Biology: The compound is used in cell cycle studies to understand its effects on cell division and apoptosis.
Industry: It serves as an intermediate in the synthesis of other complex organic molecules.
Mecanismo De Acción
The mechanism of action of N-BENZYL-5-[4-(2-CHLOROBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE involves its interaction with specific molecular targets. In medicinal applications, it is known to induce apoptosis in cancer cells by causing G1-phase arrest in the cell division cycle . The compound interacts with cellular proteins and enzymes, disrupting normal cellular functions and leading to cell death.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
What sets N-BENZYL-5-[4-(2-CHLOROBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE apart from similar compounds is its unique combination of a benzyl group, a chlorobenzoyl group, and a nitroaniline moiety. This unique structure contributes to its potent biological activities and makes it a valuable compound for research and industrial applications.
Propiedades
IUPAC Name |
[4-[3-(benzylamino)-4-nitrophenyl]piperazin-1-yl]-(2-chlorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN4O3/c25-21-9-5-4-8-20(21)24(30)28-14-12-27(13-15-28)19-10-11-23(29(31)32)22(16-19)26-17-18-6-2-1-3-7-18/h1-11,16,26H,12-15,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRAGXPLMNXDOHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)[N+](=O)[O-])NCC3=CC=CC=C3)C(=O)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{1-[(2-methyl-1,3-thiazol-5-yl)methyl]-4-piperidinyl}-N-phenylpropanamide](/img/structure/B5224037.png)
![2-(methylthio)-5-({4-[2-(1-piperidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)pyrimidine](/img/structure/B5224047.png)
![2-[1-(2-cyanoethyl)benzimidazol-2-yl]-N-[(2-nitrophenyl)methyl]acetamide](/img/structure/B5224055.png)



![1-amino-3-[(2-chloro-4-nitrophenyl)amino]-2-propanol](/img/structure/B5224081.png)



![2-[(2-chloro-6-fluorobenzyl)thio]-N-(2,4-dichlorobenzyl)acetamide](/img/structure/B5224111.png)
![2-(3-{2-[(4-isobutylphenyl)sulfonyl]carbonohydrazonoyl}-1H-indol-1-yl)acetamide](/img/structure/B5224114.png)
